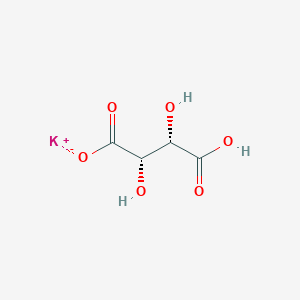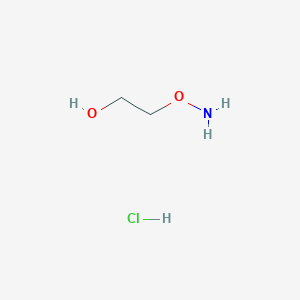
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate
Übersicht
Beschreibung
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate, also known as potassium 2,3-dihydroxypropanoate, is a naturally occurring carboxylic acid found in a variety of organisms, including bacteria, fungi, and plants. It is a highly versatile compound with a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Potassium Salt of Synthetic Carboxylic Ionophores
The potassium salt of an ω-hydroxycarboxylic acid with ethereal O atoms forms a dimeric structure that plays a crucial role in coordination chemistry. It is characterized by a ninefold coordination by ethereal O atoms and water molecules, excluding carboxylato groups in coordination, which suggests potential applications in designing new materials with specific ionic interactions and structures (N. C. Kasuga, K. Yamaguchi, Y. Ohashi, 1995).
Potassium in Direct Synthesis of Carbamates
Potassium carbonate (K2CO3) has been used as a catalyst for the direct synthesis of carbamates from amine, silicate ester, and carbon dioxide. This process highlights the role of potassium in facilitating environmentally friendly and efficient synthetic routes in organic chemistry, expanding the substrate scope and improving the yield of carbamates, which are significant in various industries including agriculture and medicinal chemistry (Qiao Zhang, Hao Yuan, N. Fukaya, Jun‐Chul Choi, 2018).
Potassium in Agriculture
Potassium is vital for plant growth, influencing numerous physiological processes such as enzyme activation, protein synthesis, and stomatal regulation. Research underscores the need for advanced studies on potassium's role in plant nutrition, especially concerning its availability and mechanisms of action in stress tolerance. This is critical for enhancing crop quality and yield, particularly in the face of biotic and abiotic stresses (V. Römheld, E. A. Kirkby, 2010).
Potassium in Plant Stress Response
Potassium significantly contributes to plant tolerance against various environmental stresses by maintaining ion homeostasis, enhancing antioxidant defenses, and regulating osmotic balance. Its role is increasingly recognized in mitigating the effects of drought, salinity, and other abiotic stresses, underscoring the necessity for further research into its molecular mechanisms of action (M. Hasanuzzaman, M. Bhuyan, K. Nahar, Md. Anowar Hossain, J. Mahmud, Md. Sakib Hossen, A. Masud, Moumita, M. Fujita, 2018).
Eigenschaften
IUPAC Name |
potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-YGEZSCCGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635623 | |
| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
CAS RN |
57341-16-9 | |
| Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1629941.png)








![4,5-Dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B1629958.png)
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)


